

Unveiling Cellular Calcium Dynamics: A Technical Guide to Rhod-5N

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Compound of Interest		
Compound Name:	Rhod-5N	
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This in-depth technical guide explores the applications of **Rhod-5N**, a low-affinity fluorescent calcium indicator, in cellular imaging. **Rhod-5N** is an indispensable tool for investigating cellular compartments and events characterized by high calcium concentrations, offering insights into physiological and pathological processes. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Properties of Rhod-5N

Rhod-5N is a rhodamine-based calcium indicator that exhibits a significant increase in fluorescence upon binding to Ca²⁺. Its low binding affinity for calcium makes it particularly well-suited for measuring high Ca²⁺ concentrations that would saturate high-affinity indicators.[1][2] This characteristic is crucial for studying organelles such as the endoplasmic reticulum and mitochondria, as well as for monitoring large calcium influxes across the plasma membrane.[3]

Rhod-5N is available in two primary forms: a cell-permeant acetoxymethyl (AM) ester and a cell-impermeant salt form. The AM ester derivative can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytoplasm.[1] The salt form is ideal for microinjection, patch-pipette loading, or in vitro assays.[4]

Quantitative Data Summary







The following table summarizes the key quantitative properties of **Rhod-5N**, facilitating its effective implementation in experimental design.



Property	Value	Notes
Dissociation Constant (Kd) for Ca ²⁺	~320 μM (in vitro)	The Kd can be significantly higher in intracellular environments and is influenced by factors such as pH, temperature, and ionic strength.
Excitation Wavelength (Max)	~551-557 nm	Optimal excitation for the calcium-bound form.
Emission Wavelength (Max)	~576-580 nm	Optimal emission for the calcium-bound form.
Molar Extinction Coefficient (ε)	~63,000 cm ⁻¹ M ⁻¹	For the Ca ²⁺ -bound form.
Fluorescence Enhancement	>100-fold	Rhod-5N is essentially non- fluorescent in the absence of Ca ²⁺ and exhibits a strong fluorescence enhancement upon binding.
Quantum Yield (Φ)	Not specified	While a specific value is not readily available, the significant fluorescence enhancement indicates a substantial increase in the quantum yield upon calcium binding.
Brightness (ε × Φ)	Not calculated	Due to the absence of a specific quantum yield value, a precise brightness calculation is not possible. However, the high molar extinction coefficient and large fluorescence enhancement suggest a bright indicator in high-calcium environments.



Experimental Protocols Cell Loading with Rhod-5N AM

This protocol describes the loading of the cell-permeant AM ester form of **Rhod-5N** into live cells.

Materials:

- Rhod-5N AM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or physiological medium
- Probenecid (optional)

Procedure:

- Stock Solution Preparation: Prepare a 1-5 mM stock solution of Rhod-5N AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
- · Loading Solution Preparation:
 - Warm the **Rhod-5N** AM stock solution to room temperature.
 - \circ For a final loading concentration of 1-5 μ M, dilute the stock solution in a physiological buffer of choice.
 - To aid in the dispersion of the AM ester in aqueous media, first mix the Rhod-5N AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02%.
 - (Optional) To reduce the leakage of the de-esterified indicator from the cells, aniontransport inhibitors such as probenecid (1-2.5 mM) can be added to the loading and imaging buffers.



· Cell Loading:

- Culture cells on coverslips or in multi-well plates.
- Remove the culture medium and wash the cells with the physiological buffer.
- Add the Rhod-5N AM loading solution to the cells.
- Incubate for 15-60 minutes at 20-37°C. The optimal loading concentration, time, and temperature should be determined empirically for each cell type.
- Washing and De-esterification:
 - Remove the loading solution and wash the cells twice with indicator-free physiological buffer to remove any extracellular dye.
 - Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete deesterification of the intracellular AM esters by cellular esterases.
- Imaging: The cells are now ready for fluorescence imaging.

Loading of Rhod-5N Salt Form

The cell-impermeant salt form of **Rhod-5N** can be introduced into cells using the following methods:

- Microinjection: The Rhod-5N salt is dissolved in an appropriate intracellular buffer and directly injected into individual cells using a microneedle.
- Patch-pipette Infusion: The indicator is included in the solution filling the patch pipette, allowing it to diffuse into the cell upon establishing a whole-cell patch-clamp configuration.

In Situ Calibration of Rhod-5N

To obtain quantitative intracellular Ca²⁺ measurements, it is crucial to perform an in situ calibration to determine the indicator's dissociation constant (Kd) within the cellular environment. This is because the Kd can be influenced by the intracellular milieu.



Principle:

The in situ calibration involves permeabilizing the cells to Ca²⁺ using a calcium ionophore (e.g., ionomycin or A23187) and exposing them to a series of buffers with known Ca²⁺ concentrations. This allows for the determination of the minimum (Fmin) and maximum (Fmax) fluorescence signals, which are then used to calculate the Kd.

Procedure:

- Load Cells with Rhod-5N: Load the cells with Rhod-5N AM or the salt form as described above.
- Determine Fmax:
 - Perfuse the loaded cells with a high Ca²⁺ buffer (e.g., 5-10 mM CaCl₂) containing a calcium ionophore (e.g., 1-5 μM ionomycin).
 - Record the fluorescence intensity until a stable maximum signal (Fmax) is reached.
- Determine Fmin:
 - Wash out the high Ca2+ buffer and ionophore.
 - Perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and the ionophore.
 - Record the fluorescence intensity until a stable minimum signal (Fmin) is reached.
- Measurements at Intermediate Ca²⁺ Concentrations:
 - Expose the cells to a series of calibration buffers with known intermediate Ca²⁺ concentrations in the presence of the ionophore.
 - Record the fluorescence intensity (F) for each concentration.
- Calculate Kd: The dissociation constant can be calculated using the following equation:

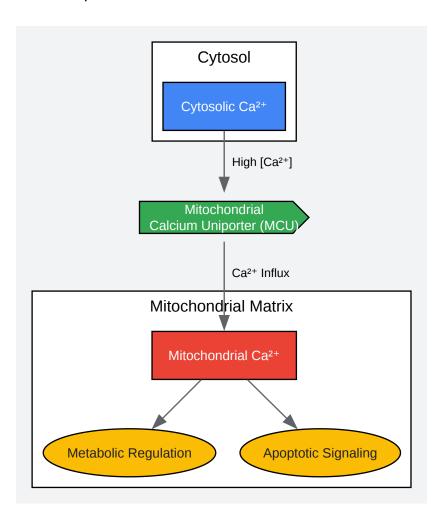
 $Kd = [Ca^{2+}]free \times (F - Fmin) / (Fmax - F)$



where [Ca²⁺]free is the known free calcium concentration in the calibration buffer.

Visualization of Applications Signaling Pathway: Mitochondrial Calcium Uniporter

Rhod-5N is an excellent tool for studying mitochondrial calcium uptake via the mitochondrial calcium uniporter (MCU), a channel responsible for transporting Ca²⁺ into the mitochondrial matrix. Due to the high Ca²⁺ concentration within the mitochondrial microdomains, a low-affinity indicator like **Rhod-5N** is required for accurate measurement.



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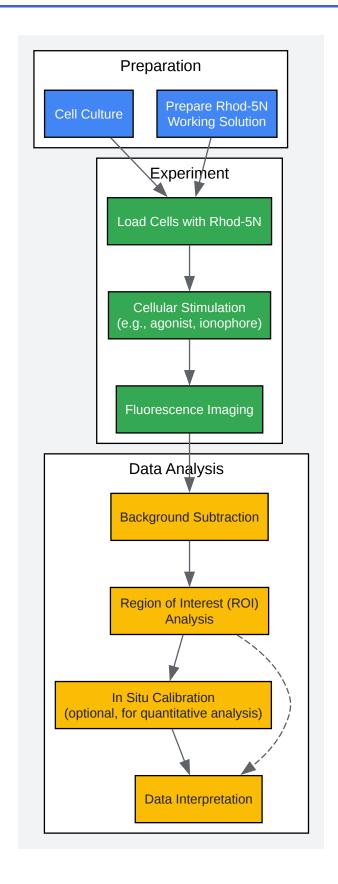
Caption: Mitochondrial calcium uptake via the MCU, a process well-suited for study with **Rhod-5N**.



Experimental Workflow for Cellular Imaging with Rhod-5N

The following diagram outlines a typical workflow for a cellular imaging experiment using **Rhod-5N**.





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